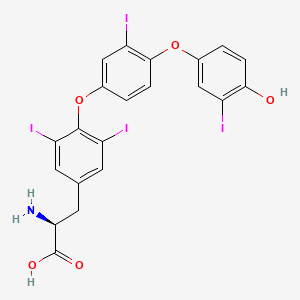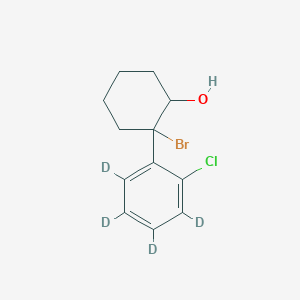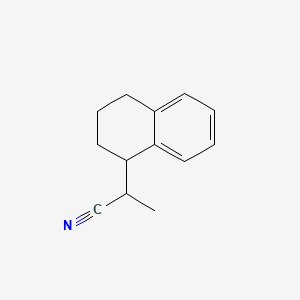
2-(2-Amino-5-chlorophenyl)-1,1,1-trifluoro-3-butyn-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Amino-5-chlorophenyl)-1,1,1-trifluoro-3-butyn-2-ol is a chemical compound characterized by the presence of an amino group, a chlorine atom, and a trifluoromethyl group attached to a butynol backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Amino-5-chlorophenyl)-1,1,1-trifluoro-3-butyn-2-ol typically involves the reaction of 2-amino-5-chlorophenyl derivatives with trifluoromethylated alkynes under specific conditions. One common method includes the use of palladium-catalyzed coupling reactions, which facilitate the formation of the butynol structure. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and temperatures ranging from 50°C to 100°C.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar palladium-catalyzed reactions. The process is optimized for higher yields and purity, often incorporating continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to meet industrial standards.
化学反応の分析
Types of Reactions
2-(2-Amino-5-chlorophenyl)-1,1,1-trifluoro-3-butyn-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Halogen substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium iodide (NaI) or potassium fluoride (KF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trifluoromethyl ketones, while reduction can produce trifluoromethyl alcohols.
科学的研究の応用
2-(2-Amino-5-chlorophenyl)-1,1,1-trifluoro-3-butyn-2-ol has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and protein binding.
Industry: The compound is utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of 2-(2-Amino-5-chlorophenyl)-1,1,1-trifluoro-3-butyn-2-ol involves its interaction with molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s binding affinity and stability, while the amino and chlorine groups facilitate specific interactions with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to desired biological effects.
類似化合物との比較
Similar Compounds
2-Amino-5-chlorobenzophenone: Shares the amino and chlorine groups but lacks the trifluoromethyl and butynol structure.
2-Amino-5-chlorophenyl)(2-chlorophenyl)methanol: Contains similar functional groups but differs in the overall structure and properties.
Uniqueness
2-(2-Amino-5-chlorophenyl)-1,1,1-trifluoro-3-butyn-2-ol is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in fields requiring high stability and specific molecular interactions.
特性
分子式 |
C10H7ClF3NO |
|---|---|
分子量 |
249.61 g/mol |
IUPAC名 |
2-(2-amino-5-chlorophenyl)-1,1,1-trifluorobut-3-yn-2-ol |
InChI |
InChI=1S/C10H7ClF3NO/c1-2-9(16,10(12,13)14)7-5-6(11)3-4-8(7)15/h1,3-5,16H,15H2 |
InChIキー |
SENLZSXKQUSKOS-UHFFFAOYSA-N |
正規SMILES |
C#CC(C1=C(C=CC(=C1)Cl)N)(C(F)(F)F)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![5-Iodo-1-oxaspiro[2.5]octa-4,7-dien-6-one](/img/structure/B15293009.png)



![7-[(E)-2-cyclohexyl-2-phenylethenyl]-4-(4-methylphenyl)-2,3,3a,8b-tetrahydro-1H-cyclopenta[b]indole](/img/structure/B15293032.png)


![1-(Trichloromethyl)-3,4-dihydro-1H-pyrido[3,4-b]indole-2(9H)-carbaldehyde](/img/structure/B15293056.png)

![(alphaR,gammaS)-gamma-Amino-alpha-methyl-[1,1'-biphenyl]-4-pentanoic Acid Methyl Ester Hydrochloride](/img/structure/B15293063.png)
![(alphaS)-alpha-[(Phenylmethoxy)methyl][1,1'-biphenyl]-4-ethanol](/img/structure/B15293068.png)
